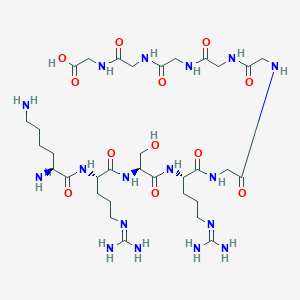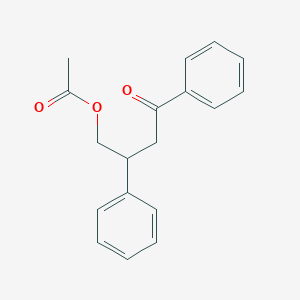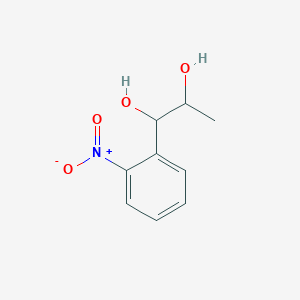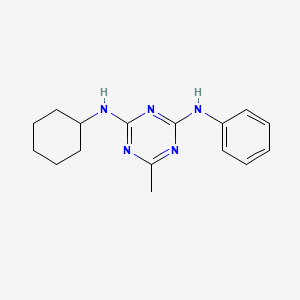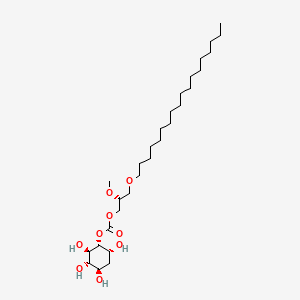![molecular formula C15H16N2S B12568429 Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine CAS No. 200337-27-5](/img/structure/B12568429.png)
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine is a chemical compound characterized by the presence of a naphthalene ring and a thiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine typically involves the reaction of naphthalene derivatives with thiazepane derivatives under specific conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiazepane derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic aromatic substitution can introduce various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions include naphthalene-1,2-dione derivatives, reduced thiazepane derivatives, and various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine include:
Naphthalen-1-amine: A simpler compound with a naphthalene ring and an amine group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with additional functional groups and a triazole ring.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
200337-27-5 |
|---|---|
Molecular Formula |
C15H16N2S |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-thiazepin-2-amine |
InChI |
InChI=1S/C15H16N2S/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-16-10-3-4-11-18-15/h1-2,5-9H,3-4,10-11H2,(H,16,17) |
InChI Key |
WKFNUOKSXONBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(=NC1)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


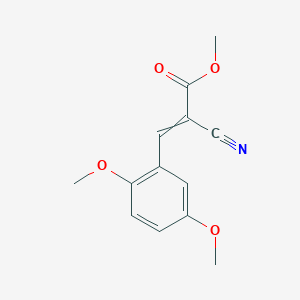

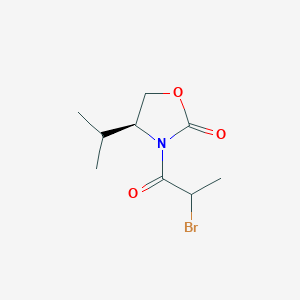

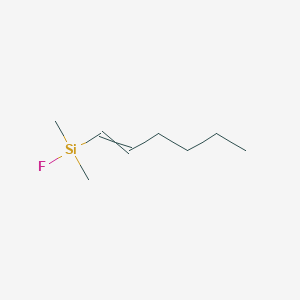
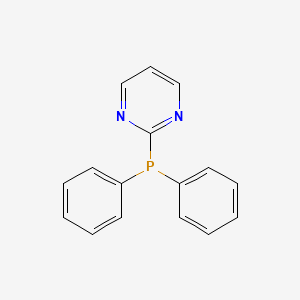
![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
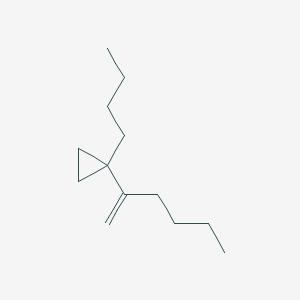
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,6-dioxo-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B12568398.png)
